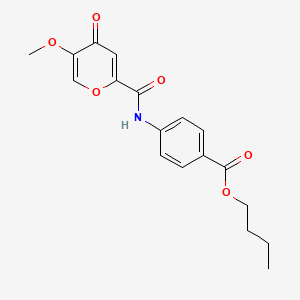

butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate

Description

Butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate is a structurally complex benzoate ester characterized by a para-substituted benzene ring bearing a 5-methoxy-4-oxo-4H-pyran-2-amido moiety. This compound integrates a benzoate backbone with a fused pyran ring system, which introduces unique electronic and steric properties compared to simpler alkyl benzoates. Its degradation pathways and reactivity are inferred from analogs like butyl benzoate and related esters .

Properties

IUPAC Name |

butyl 4-[(5-methoxy-4-oxopyran-2-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6/c1-3-4-9-24-18(22)12-5-7-13(8-6-12)19-17(21)15-10-14(20)16(23-2)11-25-15/h5-8,10-11H,3-4,9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSSZISWLILWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid with butyl 4-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 5-hydroxy-4-oxo-4H-pyran-2-amido benzoate.

Reduction: Formation of 5-methoxy-4-hydroxy-4H-pyran-2-amido benzoate.

Substitution: Formation of 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoic acid.

Scientific Research Applications

Medicinal Chemistry

Butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate has shown promise in various biological activities:

- Antitumor Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of 4H-pyran have been reported to induce apoptosis in cancer cells by disrupting cell cycle progression.

- Antioxidant Properties : The compound exhibits significant free radical scavenging activity, suggesting potential use in preventing oxidative stress-related diseases.

- Antibacterial Activity : Preliminary studies indicate that this compound may possess antibacterial properties against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Agricultural Applications

The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or herbicide. Its ability to inhibit specific enzymes could be harnessed to develop new agrochemicals that target pests or weeds while minimizing environmental impact.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of pyran derivatives on human cancer cell lines. The results demonstrated that certain derivatives caused significant cell cycle arrest at the G2/M phase, indicating their potential as anticancer agents.

Antioxidant Activity

In vitro assays using DPPH radical scavenging methods showed that this compound could effectively reduce free radicals, supporting its role as an antioxidant.

Antibacterial Properties

Research conducted on similar compounds revealed moderate to high antibacterial potency against Gram-positive and Gram-negative bacteria. This suggests that this compound could be developed into a new class of antibacterial agents.

Mechanism of Action

The mechanism of action of butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Inhibition of Enzymes: The compound may inhibit key enzymes involved in cell proliferation and inflammation, such as protein kinases and cyclooxygenases.

Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways and increasing the expression of pro-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Functional Group Analysis

The compound’s structural complexity distinguishes it from conventional alkyl benzoates (e.g., methyl, ethyl, butyl benzoates), which lack the pyran-amido substituent. Key comparisons include:

| Compound | Key Functional Groups | Molecular Complexity | Potential Reactivity Hotspots |

|---|---|---|---|

| Butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate | Benzoate, pyran, amido, methoxy | High | Amido group (hydrolysis), pyran ring (oxidation) |

| Butyl benzoate | Benzoate, butyl ester | Low | Ester linkage (hydrolysis) |

| Ethyl 4-(dimethylamino)benzoate | Benzoate, dimethylamino | Moderate | Amino group (oxidation, radical reactions) |

The pyran-amido group likely increases steric hindrance and electronic delocalization, altering solubility and photostability compared to simpler esters .

Degradation Pathways and Stability

- This compound: Predicted to undergo photolysis and hydrolysis due to the ester and amido bonds. The pyran ring may facilitate radical-mediated oxidation, analogous to butyl (2E,4E)-7-oxohepta-2,4-dienoate observed in UV/TiO2 systems .

- Butyl benzoate: Degrades via hydrolysis to benzoic acid and photolysis to butyl-o-hydroxybenzoate, with minor pathways yielding p-benzoquinone .

- Ethyl 4-(dimethylamino)benzoate: Exhibits high reactivity in resin systems, with superior conversion rates compared to methacrylate derivatives. Stability is influenced by amine concentration and initiators like diphenyliodonium hexafluorophosphate (DPI) .

Biological Activity

Butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate, a synthetic organic compound belonging to the benzopyran derivative class, has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by:

- Butyl ester group

- Methoxy group

- Pyranone ring

These structural features contribute to its biological properties and reactivity. Its molecular formula is with a molecular weight of approximately 345.3 g/mol .

The biological activity of this compound is primarily attributed to:

- Inhibition of Enzymes : It may inhibit critical enzymes involved in cell proliferation and inflammation, such as protein kinases and cyclooxygenases.

- Induction of Apoptosis : The compound can induce apoptosis in cancer cells by activating apoptotic pathways and increasing the expression of pro-apoptotic proteins.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (Liver Cancer) | 22.5 ± 0.3 |

| HCT116 (Colon Cancer) | 15.4 ± 0.5 |

| A549 (Lung Cancer) | 13.6 ± 0.3 |

These values indicate the concentration required to inhibit cell growth by 50%, suggesting significant potency against these cancer types .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has been studied for its anti-inflammatory properties. It may reduce inflammatory markers and cytokine production, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

- Study on Antiproliferative Effects : A study evaluated the compound's effects on various cancer cell lines, demonstrating its ability to inhibit proliferation and induce apoptosis through mitochondrial pathways.

- Antimicrobial Evaluation : Research on related pyran derivatives indicated that compounds with similar structures exhibited antimicrobial activities against various pathogens, suggesting potential for this compound in treating infections .

- Synthesis and Evaluation : The synthesis process typically involves the condensation of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid with butyl 4-aminobenzoate, followed by purification methods such as column chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.